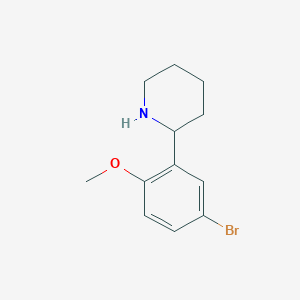
(4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone is a useful research compound. Its molecular formula is C19H25N7O and its molecular weight is 367.457. The purity is usually 95%.
BenchChem offers high-quality (4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Biologically Active Piperidines
Piperidine derivatives are crucial in drug construction. The compound can serve as a substrate for synthesizing substituted piperidines, which are present in more than twenty classes of pharmaceuticals . These derivatives are used in creating drugs with a wide range of pharmacological activities.
Pharmacological Applications
The piperidine moiety is a common feature in FDA-approved drugs. It exhibits a variety of biological activities and can be utilized in developing anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . The compound’s structure could be modified to enhance these properties for therapeutic use.
Anticancer Research
Piperidine derivatives have shown promise in anticancer research. The compound can be investigated for its potential antiproliferative and antimetastatic effects on various types of cancers, both in vitro and in vivo . Its efficacy against specific cancer cell lines could be a significant area of study.
Antimicrobial and Antifungal Applications
The structural features of the compound suggest potential antimicrobial and antifungal applications. Research can explore its effectiveness against a range of bacterial and fungal pathogens, contributing to the development of new antibiotics and antifungals .
Neurodegenerative Disease Treatment
Compounds with piperidine and pyrimidine structures have been associated with treatments for neurodegenerative diseases. This compound could be studied for its potential use in treating conditions like Alzheimer’s disease .
Analgesic and Anti-Inflammatory Properties
The compound’s piperidine moiety may confer analgesic and anti-inflammatory properties. It could be part of research aimed at developing new pain relief medications and anti-inflammatory drugs .
Antiviral and Antimalarial Research
Piperidine derivatives are also used in antiviral and antimalarial drugs. The compound could be investigated for its potential activity against viruses and malaria parasites, which could lead to new treatments for these diseases .
Chemical Biology and Mechanistic Studies
Finally, the compound can be used in chemical biology to understand the mechanism of action of drugs containing piperidine and pyrimidine rings. It could help in deciphering the biological pathways and molecular interactions involved in its pharmacological effects .
properties
IUPAC Name |
[4-(2-methyl-6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-pyrimidin-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N7O/c1-15-22-16(24-8-3-2-4-9-24)14-17(23-15)25-10-12-26(13-11-25)19(27)18-20-6-5-7-21-18/h5-7,14H,2-4,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSIWIJFXEIAEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NC=CC=N3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-Methyl-6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)(pyrimidin-2-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2589638.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3,5-dimethylisoxazol-4-yl)propanamide](/img/structure/B2589644.png)
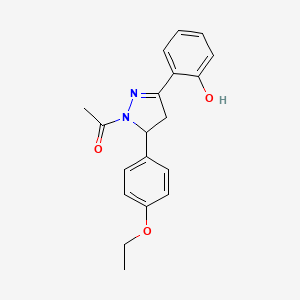
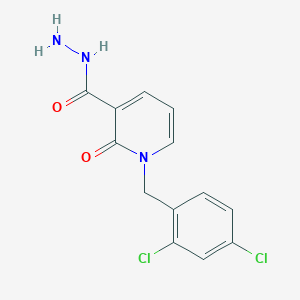
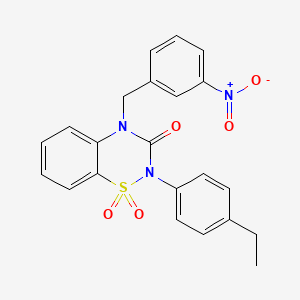
![2-(2-Chlorophenyl)-N-[3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl]acetamide](/img/structure/B2589651.png)
![N-(3-methoxyphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2589652.png)
![2-({4-amino-5-[(4-methylphenyl)sulfonyl]pyrimidin-2-yl}sulfanyl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2589654.png)
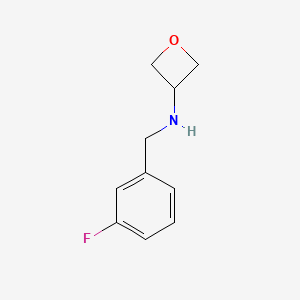
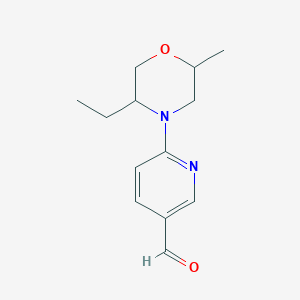
![N-butyl-N-phenyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2589660.png)
